molecular formula C19H30N2O2 B4739078 2-(4-isopropylphenoxy)-N-(1-propyl-4-piperidinyl)acetamide

2-(4-isopropylphenoxy)-N-(1-propyl-4-piperidinyl)acetamide

Cat. No. B4739078
M. Wt: 318.5 g/mol
InChI Key: UTCSURVNPHBIMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-isopropylphenoxy)-N-(1-propyl-4-piperidinyl)acetamide, also known as IPPA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. IPPA is a small molecule that belongs to the class of acetamide derivatives and has been found to exhibit various biological activities.

Mechanism of Action

The exact mechanism of action of 2-(4-isopropylphenoxy)-N-(1-propyl-4-piperidinyl)acetamide is not fully understood. However, it has been suggested that 2-(4-isopropylphenoxy)-N-(1-propyl-4-piperidinyl)acetamide acts on the GABAergic system by enhancing the activity of GABA receptors. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal excitability in the central nervous system. By enhancing the activity of GABA receptors, 2-(4-isopropylphenoxy)-N-(1-propyl-4-piperidinyl)acetamide may reduce neuronal excitability and have a calming effect on the brain.
Biochemical and Physiological Effects
2-(4-isopropylphenoxy)-N-(1-propyl-4-piperidinyl)acetamide has been found to have various biochemical and physiological effects. It has been shown to reduce the release of pro-inflammatory cytokines, such as TNF-α and IL-6, and inhibit the activation of microglia, which are immune cells in the brain that play a role in neuroinflammation. 2-(4-isopropylphenoxy)-N-(1-propyl-4-piperidinyl)acetamide has also been found to increase the expression of BDNF, a protein that is involved in promoting neuronal growth and survival. In addition, 2-(4-isopropylphenoxy)-N-(1-propyl-4-piperidinyl)acetamide has been shown to reduce oxidative stress and improve mitochondrial function.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(4-isopropylphenoxy)-N-(1-propyl-4-piperidinyl)acetamide in lab experiments is its high potency and selectivity. 2-(4-isopropylphenoxy)-N-(1-propyl-4-piperidinyl)acetamide has been found to have a high affinity for GABA receptors and exhibits minimal off-target effects. This makes it a valuable tool for studying the GABAergic system and its role in various physiological and pathological processes. However, one of the limitations of using 2-(4-isopropylphenoxy)-N-(1-propyl-4-piperidinyl)acetamide is its low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on 2-(4-isopropylphenoxy)-N-(1-propyl-4-piperidinyl)acetamide. One area of interest is its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. 2-(4-isopropylphenoxy)-N-(1-propyl-4-piperidinyl)acetamide has been found to have neuroprotective effects and may be able to prevent or slow down the progression of these diseases. Another area of interest is its potential as a treatment for drug addiction. 2-(4-isopropylphenoxy)-N-(1-propyl-4-piperidinyl)acetamide has been found to reduce drug-seeking behavior in animal models and may be able to help individuals overcome addiction. Finally, further research is needed to fully understand the mechanism of action of 2-(4-isopropylphenoxy)-N-(1-propyl-4-piperidinyl)acetamide and its effects on the GABAergic system. This knowledge could lead to the development of new and more effective treatments for a range of neurological and psychiatric disorders.

Scientific Research Applications

2-(4-isopropylphenoxy)-N-(1-propyl-4-piperidinyl)acetamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit analgesic, anti-inflammatory, and anti-convulsant activities. 2-(4-isopropylphenoxy)-N-(1-propyl-4-piperidinyl)acetamide has also been shown to have potential as a treatment for neuropathic pain and anxiety disorders. In addition, 2-(4-isopropylphenoxy)-N-(1-propyl-4-piperidinyl)acetamide has been found to have a positive effect on cognitive function and memory.

properties

IUPAC Name

2-(4-propan-2-ylphenoxy)-N-(1-propylpiperidin-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N2O2/c1-4-11-21-12-9-17(10-13-21)20-19(22)14-23-18-7-5-16(6-8-18)15(2)3/h5-8,15,17H,4,9-14H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTCSURVNPHBIMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC(CC1)NC(=O)COC2=CC=C(C=C2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(propan-2-yl)phenoxy]-N-(1-propylpiperidin-4-yl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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